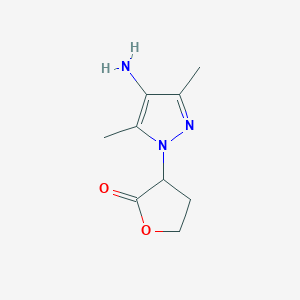

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one

Description

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one is a heterocyclic compound featuring a pyrazole ring substituted with amino and methyl groups at positions 3, 4, and 5, fused to an oxolan-2-one (γ-lactone) ring. Its molecular formula is C₉H₁₃N₃O₂ (molecular weight: 195.22 g/mol) .

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

3-(4-amino-3,5-dimethylpyrazol-1-yl)oxolan-2-one |

InChI |

InChI=1S/C9H13N3O2/c1-5-8(10)6(2)12(11-5)7-3-4-14-9(7)13/h7H,3-4,10H2,1-2H3 |

InChI Key |

OVDIVALFKNDPCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2CCOC2=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate oxolanone precursor. One common method involves the methylation of pyrazole followed by amination to introduce the amino group. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts or specific temperature controls .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of industrial-grade reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents for these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumoral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action for 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxolan-2-one Family

Pilocarpine (PIL) and Epinephrine (EPI) Derivatives

- Pilocarpine (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one: Key differences: Replaces the amino-pyrazole group with an imidazole ring and ethyl substituent. Bioactivity: PIL is a well-known alkaloid with cholinergic activity, used to treat glaucoma and xerostomia . Molecular weight: 208.26 g/mol (C₁₁H₁₆N₂O₂), heavier than the target compound due to the imidazole and ethyl groups .

- EPI derivative (3R,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one: Key differences: Contains a hydroxyphenylmethyl group and imidazole substituent.

Comparative Data Table: Oxolan-2-one Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Bioactivity |

|---|---|---|---|---|

| Target compound | C₉H₁₃N₃O₂ | 195.22 | 4-amino-3,5-dimethylpyrazole | Under investigation |

| Pilocarpine (PIL) | C₁₁H₁₆N₂O₂ | 208.26 | Ethyl, imidazolylmethyl | Cholinergic agonist |

| EPI derivative | C₁₇H₁₈N₂O₃ | 298.34 | Hydroxyphenylmethyl, imidazolylmethyl | Adrenergic activity |

Pyrazole-Containing Heterocycles

2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran Derivatives

- Structure: Features a pyran ring fused to an amino-hydroxy-pyrazole group (e.g., compound 11a/b in ).

- Key differences: Pyran ring instead of oxolan-2-one; additional cyano or ester groups.

- Synthesis: Prepared via reflux with malononitrile or ethyl cyanoacetate , contrasting with the target compound’s unspecified synthesis route.

5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones

- Structure: Combines dihydropyrazole with thiazolidinone, differing in ring saturation and sulfur inclusion .

- Bioactivity: Thiazolidinones are associated with antimicrobial and anti-inflammatory properties, suggesting divergent applications compared to the lactone-based target compound .

Physicochemical and Pharmacokinetic Properties

- Solubility: The target compound’s lactone ring and amino group may enhance water solubility compared to PIL’s imidazole (hydrophobic) and EPI’s aromatic substituents .

- Stability : Lactones are prone to hydrolysis under acidic/basic conditions, whereas PIL’s imidazole ring confers greater stability .

Research Findings and Gaps

- Structural characterization : While PIL and EPI derivatives were confirmed via LC-MS and NMR , analogous data for the target compound are lacking in the provided evidence.

- Synthesis : Evidence highlights reflux-based methods for pyrazole derivatives (e.g., ), but the target compound’s synthesis remains undescribed.

Biological Activity

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : CHNO

- Molecular Weight : 195.22 g/mol

- CAS Number : 1152700-53-2

Biological Activity

The biological activity of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one has been investigated in various studies, revealing its potential as an inhibitor of specific enzymes and its effects on cellular processes.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation, making it a target for cancer therapy .

Antimicrobial Activity

In vitro studies have demonstrated that 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one exhibits antimicrobial properties against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic functions .

The mechanisms through which 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one exerts its biological effects include:

- Enzyme Inhibition : By binding to active sites on target enzymes, the compound prevents substrate access and subsequent enzymatic reactions.

- Cell Cycle Arrest : Research has indicated that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to oxidative stress and cellular damage in pathogens .

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one on human breast cancer cells. The results showed significant inhibition of cell growth at concentrations as low as 10 µM, with increased apoptosis observed through flow cytometry analysis .

Case Study 2: Antibacterial Efficacy

In another investigation, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The findings revealed a minimum inhibitory concentration (MIC) of 25 µg/mL, suggesting strong antibacterial activity that could be leveraged in developing new antibiotics .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 195.22 g/mol |

| CAS Number | 1152700-53-2 |

| Anticancer IC50 | ~10 µM |

| Antibacterial MIC | 25 µg/mL |

Q & A

Q. What are the optimized synthetic routes for preparing 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one and its derivatives?

- Methodological Answer :

The compound can be synthesized via condensation reactions involving pyrazole precursors. For example, derivatives are prepared by refluxing pyrazolyl hydrazines with ketones or aldehydes in ethanol for 2–4 hours, followed by recrystallization from DMF–EtOH (1:1) . Column chromatography (ethyl acetate/hexane, 1:4) under vacuum is recommended for purification to achieve >95% purity . Key steps include temperature control (–20 to –15°C for diazomethane reactions) and solvent selection (dichloromethane for intermediates) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer :

Use a combination of spectroscopic and crystallographic techniques:- NMR : Analyze proton environments (e.g., pyrazole NH and oxolan carbonyl signals).

- X-ray crystallography : Resolve crystal structures via condensation with hydrazine derivatives, as demonstrated for pyrazoline analogs .

- HPLC : Validate purity using reverse-phase columns with UV detection at 254 nm .

- Elemental analysis : Confirm molecular formula (C₉H₁₂N₃O₂) .

Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMF) enhance solubility during coupling reactions .

- Low temperatures (–15°C to 0°C) prevent side reactions in diazomethane-based syntheses .

- Reflux in ethanol for 2–4 hours ensures complete cyclization of pyrazolyl intermediates .

Advanced Research Questions

Q. How can experimental designs account for variability in bioactivity studies of this compound?

- Methodological Answer :

Adopt a split-split-plot design to evaluate factors like pH, temperature, and biological replicates. For example:- Main plots : Test concentration gradients (0.1–100 µM).

- Subplots : Vary incubation times (24–72 hours).

- Sub-subplots : Include cell lines or enzymatic assays in quadruplicate .

Statistical tools (ANOVA, Tukey’s HSD) should analyze interactions between variables .

Q. How can contradictory data on the compound’s pharmacological mechanisms be resolved?

Q. What methodologies assess the ecological impact of this compound in environmental compartments?

- Methodological Answer :

Follow the INCHEMBIOL framework :- Abiotic studies : Measure soil/water partitioning coefficients (log K₀w) and photodegradation rates.

- Biotic studies : Use microcosms to evaluate toxicity in Daphnia magna or algal populations.

- Long-term monitoring : Track bioaccumulation in model organisms (e.g., zebrafish) over 6–12 months .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

- Methodological Answer :

- Core modifications : Introduce substituents at the oxolan-2-one carbonyl (e.g., methyl, aryl groups) to alter electron density .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Maestro) to correlate pyrazole ring geometry (bond angles, dihedrals) with target binding .

- In vitro validation : Test analogs against panels of kinases or receptors (e.g., EGFR, COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.